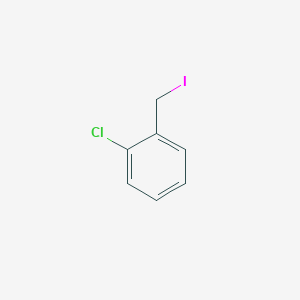

1-Chloro-2-(iodomethyl)benzene

Description

Contextualization within Halogenated Aromatic Scaffolds

Halogenated aromatic compounds are fundamental scaffolds in organic chemistry, serving as key precursors in a myriad of synthetic applications. chemrxiv.orgresearchgate.net The introduction of halogen atoms onto an aromatic ring significantly alters its electronic properties and provides reactive handles for further functionalization. chemrxiv.orgresearchgate.netresearchgate.net Within this broad class, compounds bearing multiple, different halogen atoms, such as 1-Chloro-2-(iodomethyl)benzene, are of particular interest. The differential reactivity of the carbon-chlorine and carbon-iodine bonds allows for chemoselective reactions, a cornerstone of modern synthetic strategy.

The benzene (B151609) ring provides a stable and versatile platform, while the attached halogens offer specific sites for chemical modification. beilstein-journals.orgnih.gov The chlorine atom, being more electronegative and less prone to nucleophilic displacement than iodine, often remains intact during reactions targeting the iodomethyl group. This differential reactivity is crucial for designing multi-step syntheses where sequential bond formations are required. rsc.org

Significance of Functionalized Benzyl (B1604629) Halides in Contemporary Synthetic Methodologies

Functionalized benzyl halides are a cornerstone of contemporary synthetic organic chemistry due to their ability to participate in a wide array of chemical transformations. acs.orgorganic-chemistry.orgnih.gov The benzylic position is inherently activated towards both nucleophilic substitution and radical reactions, making these compounds highly valuable for the construction of carbon-carbon and carbon-heteroatom bonds. rsc.orgorganic-chemistry.org

The presence of an iodine atom in the methyl group of this compound makes it an excellent leaving group in nucleophilic substitution reactions. acs.org This facilitates the introduction of a wide variety of functional groups at the benzylic position. Furthermore, the carbon-iodine bond can be cleaved under relatively mild conditions to generate benzylic radicals, which can then participate in various radical-mediated coupling reactions. nih.gov

Recent advancements in photoredox catalysis have further expanded the utility of benzyl halides, enabling their activation under mild, visible-light-induced conditions to form benzylic radicals for a range of synthetic applications. acs.orgnih.gov The ability to precisely control the reactivity of functionalized benzyl halides like this compound continues to drive innovation in the development of novel synthetic methodologies for the construction of complex molecular architectures.

Interactive Data Table for this compound

| Property | Value |

| CAS Number | 70450-40-7 sigmaaldrich.comaablocks.comamericanelements.combiosynth.com |

| Molecular Formula | C7H6ClI sigmaaldrich.comaablocks.comamericanelements.combiosynth.com |

| Molecular Weight | 252.48 g/mol sigmaaldrich.comaablocks.comamericanelements.combiosynth.comnih.gov |

| Physical Form | Powder sigmaaldrich.comamericanelements.com |

| Melting Point | 25-28 °C sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.comamericanelements.com |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(iodomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCFYZMYRPRRND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CI)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90523319 | |

| Record name | 1-Chloro-2-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90523319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70450-40-7 | |

| Record name | 1-Chloro-2-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90523319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(iodomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 2 Iodomethyl Benzene

Directed Halogenation Approaches for Iodomethyl Group Installation

The direct introduction of an iodine atom onto the methyl group of 2-chlorotoluene (B165313) presents a direct route to 1-chloro-2-(iodomethyl)benzene. This transformation can be achieved through radical halogenation or site-specific iodination strategies.

Radical Halogenation Pathways and Selectivity Considerations

Radical halogenation of 2-chlorotoluene can lead to the formation of this compound. However, these reactions often suffer from a lack of selectivity, potentially yielding a mixture of mono-, di-, and tri-halogenated products. acs.org The reaction proceeds via a radical chain mechanism, initiated by the homolytic cleavage of the iodine-iodine bond. libretexts.org The resulting iodine radical abstracts a hydrogen atom from the benzylic position of 2-chlorotoluene, forming a benzyl (B1604629) radical. This radical then reacts with molecular iodine to form the desired product and another iodine radical, propagating the chain.

The selectivity of radical halogenation is influenced by the relative reactivity of primary, secondary, and tertiary C-H bonds, which generally follows the order tertiary > secondary > primary. libretexts.org In the case of 2-chlorotoluene, the benzylic hydrogens are the most susceptible to abstraction. However, over-halogenation can be a significant issue. acs.org

Site-Specific Iodination Strategies for Benzyl Positions

To overcome the selectivity issues associated with traditional radical halogenation, various methods for the site-specific iodination of benzylic C-H bonds have been developed. One notable approach involves the use of N-iodosuccinimide (NIS) in the presence of a radical initiator. researchgate.netacs.org These reactions can provide good yields of the desired benzyl iodides. researchgate.net

Another strategy employs a combination of sodium borohydride (B1222165) and iodine to convert benzylic alcohols into the corresponding iodides. ccspublishing.org.cnsioc-journal.cn For instance, 2-chlorobenzyl alcohol can be converted to this compound in a 55% yield using this method. ccspublishing.org.cnsioc-journal.cn This approach offers a milder alternative to other iodinating agents. researchgate.net

Recent advancements include the use of catalytic systems for benzylic C-H iodination. For example, a method utilizing N-hydroxyphthalimide (NHPI) as a radical initiator and an iodohydantoin as the iodine source has been reported for the side-chain iodination of electron-deficient benzylic hydrocarbons. acs.org The addition of a carboxylic acid was found to enhance reactivity. acs.org

Halogen Exchange and Interconversion Reactions

A widely employed and efficient method for the synthesis of this compound is through halogen exchange reactions, particularly the Finkelstein reaction. iitk.ac.inorganic-chemistry.org This approach involves the conversion of a more readily available benzyl halide, such as a chloride or bromide, into the corresponding iodide.

Conversion from Chloromethyl or Bromomethyl Analogues via Finkelstein-type Reactions

The Finkelstein reaction is a classic SN2 reaction where an alkyl halide is treated with an alkali metal iodide, typically sodium iodide in acetone (B3395972). iitk.ac.inorganic-chemistry.orgmanac-inc.co.jp The equilibrium of the reaction is driven by the precipitation of the less soluble sodium chloride or sodium bromide in acetone. organic-chemistry.org This method is commonly used to prepare alkyl iodides from their corresponding chlorides or bromides. manac-inc.co.jpksu.edu.sa

In the context of synthesizing this compound, the starting material would be 1-chloro-2-(chloromethyl)benzene or 1-chloro-2-(bromomethyl)benzene. The reaction with sodium iodide in a suitable solvent like acetone or dimethylformamide (DMF) would yield the desired product. iitk.ac.in This method is often preferred due to its high yield and mild reaction conditions. iitk.ac.in

| Starting Material | Reagent | Solvent | Product | Reference |

| 1-Chloro-2-(chloromethyl)benzene | NaI | Acetone | This compound | iitk.ac.inorganic-chemistry.org |

| 1-Chloro-2-(bromomethyl)benzene | NaI | Acetone | This compound | iitk.ac.inorganic-chemistry.org |

Catalytic Systems Facilitating Halogen Metathesis

Halogen metathesis, or halogen exchange, can also be facilitated by catalytic systems. While less common for this specific transformation, research into catalytic halogen exchange is an active area. libretexts.orgcsic.es For instance, zeolites have been shown to catalyze the halogen exchange reaction between different alkyl organohalides. csic.es Additionally, certain ruthenium-based catalysts have been developed for metathesis reactions involving halogenated compounds. researchgate.net These catalytic approaches offer potential advantages in terms of efficiency and sustainability. acs.org

Friedel-Crafts and Related Alkylation Reactions for Ring Substitution

While not a direct method for installing the iodomethyl group, Friedel-Crafts reactions are fundamental for constructing the initial substituted benzene (B151609) ring. beilstein-journals.orglumenlearning.comrsc.orgnih.gov The Friedel-Crafts alkylation of chlorobenzene (B131634) with a suitable electrophile could theoretically lead to the formation of a 2-chlorobenzyl derivative. However, these reactions are often plagued by issues such as polyalkylation and rearrangement of the alkyl group. lumenlearning.com

A more controlled approach would involve the Friedel-Crafts acylation of chlorobenzene, followed by reduction of the resulting ketone to the corresponding alkyl group. This two-step process generally provides better regioselectivity and avoids polyalkylation. lumenlearning.com Once the 2-chlorotoluene or a related precursor is synthesized, the iodomethyl group can be introduced using the methods described in the preceding sections.

For instance, the chloromethylation of chlorobenzene, a type of Friedel-Crafts reaction, could yield 1-chloro-2-(chloromethyl)benzene, which can then be converted to this compound via a Finkelstein reaction.

| Reaction Type | Reactants | Catalyst | Product | Reference |

| Friedel-Crafts Alkylation | Chlorobenzene, Alkyl Halide | Lewis Acid (e.g., AlCl₃) | Substituted Chlorobenzene | beilstein-journals.orglumenlearning.com |

| Friedel-Crafts Acylation | Chlorobenzene, Acyl Halide | Lewis Acid (e.g., AlCl₃) | Chloroacetophenone | lumenlearning.com |

| Chloromethylation | Chlorobenzene, Formaldehyde, HCl | ZnCl₂ | 1-Chloro-2-(chloromethyl)benzene |

Investigation of Carbocation Rearrangements in Arylalkylation Processes

Friedel-Crafts alkylation is a fundamental process for attaching alkyl groups to aromatic rings, proceeding through a carbocation intermediate. masterorganicchemistry.comlibretexts.orgbyjus.com A critical aspect of this reaction is the potential for carbocation rearrangements, where a less stable carbocation rearranges to a more stable one via a hydride or alkyl shift. masterorganicchemistry.comyoutube.com This phenomenon can lead to the formation of isomeric products.

For instance, in the alkylation of benzene with 1-chloropropane, the initially formed primary carbocation can rearrange to a more stable secondary carbocation, leading to isopropylbenzene as the major product. masterorganicchemistry.comyoutube.com Rearrangements are less likely to occur if the initially formed carbocation is already the most thermodynamically stable isomer, such as a tertiary carbocation. quora.com

While not a direct synthesis of this compound, understanding these rearrangements is crucial when designing syntheses involving the alkylation of chlorobenzene or related compounds. The presence of the chloro-substituent on the benzene ring influences the position of electrophilic attack and can affect the stability of potential carbocation intermediates.

Emerging Synthetic Protocols for Substituted Benzyl Halides

Recent advancements in synthetic chemistry have introduced novel methods for the preparation of substituted benzyl halides, including photocatalytic and cross-coupling strategies.

Photocatalytic Routes for Iodomethyl Functionalization

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions. semanticscholar.org This approach can be utilized for the functionalization of aromatic compounds. mdpi.comnih.govrsc.org For instance, visible-light photoredox catalysis can generate radicals from various precursors, which can then react with aromatic substrates. semanticscholar.org

While specific examples for the direct photocatalytic iodomethylation of chlorobenzene to form this compound are not prevalent in the searched literature, the principles of photocatalytic C-H functionalization and radical-mediated reactions suggest its potential. rsc.orgchemrxiv.org For example, photocatalytic methods have been developed for the trifluoromethylation of arenes using CF3I, which operates under mild conditions. semanticscholar.org Similar strategies could potentially be adapted for iodomethylation.

Cross-Coupling Methodologies for Aryl and Benzylic Moieties

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, are highly effective for forming carbon-carbon bonds. nih.govnih.gov These methods can be applied to the synthesis of diarylmethanes and other substituted aromatic compounds. nih.gov

One relevant strategy is the Suzuki-Miyaura cross-coupling, which can couple benzyl halides with arylboronic acids or their derivatives. nih.gov This method offers high functional group tolerance. nih.gov Another approach is the Negishi cross-coupling, which utilizes organozinc reagents. nih.gov Recent developments have enabled in-situ formation of organozinc reagents from benzyl halides, which then couple with aryl halides in the presence of a palladium catalyst. nih.gov Iron-catalyzed cross-electrophile coupling reactions have also been developed to couple benzyl halides with disulfides. acs.org

These cross-coupling methodologies provide versatile routes to complex aromatic structures and could be adapted for the synthesis of precursors to this compound or for its direct synthesis by coupling appropriate fragments.

Interactive Data Table: Synthetic Approaches

| Methodology | Precursor(s) | Reagents | Key Features | Yield (%) | Reference(s) |

| Finkelstein Reaction | 1-Chloro-2-(chloromethyl)benzene | Sodium Iodide (NaI) in Acetone/DMF | Nucleophilic substitution (SN2) | Not specified | iitk.ac.inorganic-chemistry.orgthieme-connect.de |

| Direct Iodination of Alcohol | 2-Chlorobenzyl alcohol | NaBH4 / I2 | Direct conversion of alcohol to iodide | 55 | ccspublishing.org.cn |

| Friedel-Crafts Alkylation | Benzene, Alkyl Halide | Lewis Acid (e.g., AlCl3) | Involves carbocation intermediates, potential for rearrangements | Varies | masterorganicchemistry.comlibretexts.orgbyjus.com |

| Palladium-catalyzed Cross-Coupling | Benzyl halide, Aryl halide | Zinc metal, Palladium catalyst | In-situ formation of organozinc reagent | High | nih.gov |

Application of 1 Chloro 2 Iodomethyl Benzene As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

1-Chloro-2-(iodomethyl)benzene, also known as 2-chlorobenzyl iodide, serves as a valuable and versatile intermediate in the synthesis of a variety of complex organic molecules. nih.gov Its utility stems from the presence of two reactive sites: the benzylic iodide and the aromatic chloro substituent. The iodomethyl group is particularly susceptible to nucleophilic substitution reactions, making it an excellent electrophile for the introduction of the 2-chlorobenzyl moiety into a wide range of molecular scaffolds.

Building Blocks for Advanced Pharmaceutical Scaffolds

While direct, specific examples of the use of this compound in the synthesis of marketed pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Substituted benzyl (B1604629) halides are common precursors in the synthesis of isoindolinone derivatives, a class of compounds with a wide array of biological activities, including antitumor and anticonvulsant properties. nih.govorganic-chemistry.org The general synthetic strategy often involves the nucleophilic substitution of the halide by an appropriate amine, followed by cyclization to form the isoindolinone core. For instance, the synthesis of 2-benzyl-isoindolinone derivatives has been reported using benzyl chloride, a related compound, highlighting a potential application for this compound in generating analogs with a 2-chlorobenzyl substituent.

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, and the alkylation of these systems is a fundamental transformation. beilstein-journals.org this compound can be employed as an alkylating agent for various nitrogen heterocycles, leading to the formation of N-(2-chlorobenzyl) substituted products. ias.ac.in Such modifications can significantly impact the pharmacological properties of the parent heterocycle.

Intermediates in Agrochemical and Fine Chemical Synthesis

In the realm of agrochemicals, substituted benzyl halides are utilized in the synthesis of herbicides and fungicides. For example, the alkylation of alcohols with various benzyl halides is a key step in the preparation of cinmethylin (B129038) analogs, which exhibit herbicidal activity. organic-chemistry.org This suggests a potential role for this compound in the development of new agrochemical candidates.

Furthermore, this compound is a precursor for the synthesis of various fine chemicals. One notable application is in the synthesis of phosphonate (B1237965) esters. The reaction of benzyl halides with dialkyl phosphites, often catalyzed by a base, provides a straightforward route to benzyl phosphonates. frontiersin.orgorganic-chemistry.org These compounds and their corresponding acids have applications as isosteric analogs of phosphate (B84403) esters and as intermediates in reactions like the Horner-Wadsworth-Emmons olefination. frontiersin.org A sustainable protocol for this synthesis involves the use of a PEG/KI catalytic system, where the in situ formation of the more reactive benzyl iodide from the corresponding chloride or bromide is a key step. frontiersin.org

Table 1: Examples of Reactions Utilizing Substituted Benzyl Halides

| Reaction Type | Reactants | Product Class | Potential Application Area |

| N-Alkylation | Amine/Heterocycle + this compound | N-(2-chlorobenzyl) amines/heterocycles | Pharmaceuticals, Agrochemicals |

| O-Alkylation | Alcohol + this compound | 2-Chlorobenzyl ethers | Agrochemicals |

| P-Alkylation | Dialkyl phosphite (B83602) + this compound | Diethyl (2-chlorobenzyl)phosphonate | Fine Chemicals |

| C-Alkylation | Enolate + this compound | α-(2-chlorobenzyl) ketones/esters | Organic Synthesis |

Production of Specialty Materials with Tailored Properties

The application of this compound in the production of specialty materials is an emerging area. Its reactivity allows for its incorporation into polymeric structures. For instance, substituted benzyl halides can be used as cross-linking agents or as monomers in polymerization reactions to introduce specific functionalities into the resulting material. While specific examples utilizing this compound are not prevalent, the analogous 1-chloro-2-iodobenzene (B47295) has been noted for its potential use in preparing organic materials with special properties, such as those with photoelectric characteristics. organic-chemistry.org

Stereoselective and Asymmetric Synthesis Leveraging the Benzylic Carbon

The benzylic carbon in this compound is prochiral, presenting an opportunity for stereoselective and asymmetric transformations. The development of catalytic asymmetric benzylation reactions is a significant area of research, aiming to control the stereochemistry at the benzylic position. wikipedia.org

Asymmetric phase-transfer catalysis is a powerful tool for the enantioselective alkylation of prochiral nucleophiles. beilstein-journals.orgrsc.orgnih.gov Chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts can mediate the reaction between a nucleophile in an aqueous or solid phase and the benzyl halide in an organic phase, inducing chirality in the product. beilstein-journals.orgrsc.org While specific studies employing this compound in this context are limited, the methodology has been successfully applied to a range of substituted benzyl halides and various prochiral substrates, such as α-amino acid derivatives and β-keto esters.

Table 2: Chiral Catalysts for Asymmetric Phase-Transfer Benzylation

| Catalyst Type | Example | Typical Substrates |

| Cinchona Alkaloid-Derived Ammonium Salts | Maruoka Catalyst | Glycine imines, β-Keto esters |

| Chiral Spiro Ammonium Salts | Spirocyclic Quaternary Ammonium Salts | Indanones, Amino acid esters |

| Chiral Phosphonium Salts | BINAP-based Phosphonium Salts | β-Keto esters |

Derivatization for the Design of Novel Chemical Entities and Libraries

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govrsc.orgcam.ac.uk this compound can serve as a versatile starting material in DOS due to its two distinct reactive handles.

The iodomethyl group can be readily displaced by a wide array of nucleophiles, allowing for the introduction of diverse functional groups at the benzylic position. Subsequently, the chloro-substituent on the aromatic ring can be modified through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, further expanding the chemical space of the resulting library. This sequential derivatization approach allows for the systematic exploration of the structure-activity relationships of the synthesized compounds. nih.gov

Another approach involves the use of this compound in solid-phase organic synthesis (SPOS). nih.govmdpi.comsoton.ac.ukimperial.ac.uk The benzylic halide can be used to attach molecules to a solid support through a linker, enabling the efficient construction of compound libraries through sequential reactions with purification by simple washing. The final products can then be cleaved from the resin for biological evaluation.

Due to a lack of available scientific literature and computational data specifically focused on this compound, a detailed article that meets the depth and sourcing requirements of the requested outline cannot be generated at this time. Extensive searches for theoretical and computational investigations, including Density Functional Theory studies and Molecular Dynamics simulations for this specific compound, did not yield the necessary research findings to populate the outlined sections with scientifically accurate and verifiable information.

Future research in the field of computational chemistry may provide the necessary data to address the specific inquiries regarding the electronic structure, reactivity, reaction mechanisms, conformational analysis, and intermolecular interactions of this compound.

Theoretical and Computational Investigations of 1 Chloro 2 Iodomethyl Benzene

Spectroscopic Properties and Computational Correlation

Computational studies on analogous substituted toluenes and benzyl (B1604629) halides provide a framework for predicting the vibrational modes of 1-chloro-2-(iodomethyl)benzene. The vibrational spectrum of this molecule is expected to be complex, with characteristic frequencies arising from the benzene (B151609) ring, the chlorophenyl moiety, and the iodomethyl group.

Expected Vibrational Modes for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretching | 3100 - 3000 | These high-frequency vibrations are characteristic of the C-H bonds on the benzene ring. |

| CH₂ Stretching (iodomethyl group) | 3000 - 2850 | Asymmetric and symmetric stretching vibrations of the methylene (B1212753) group's C-H bonds. |

| C=C Aromatic Ring Stretching | 1600 - 1450 | A series of bands corresponding to the stretching of the carbon-carbon bonds within the benzene ring. |

| CH₂ Bending (Scissoring) | ~1450 | In-plane bending motion of the methylene group. |

| C-Cl Stretching | 800 - 600 | The stretching vibration of the carbon-chlorine bond on the aromatic ring. |

| C-I Stretching | 600 - 500 | The stretching vibration of the carbon-iodine bond in the iodomethyl group. This is expected to be a relatively low-frequency, intense band. |

| Ring Breathing Mode | ~1000 | A symmetric radial expansion and contraction of the benzene ring. |

| Out-of-Plane C-H Bending | 900 - 675 | Bending vibrations of the aromatic C-H bonds out of the plane of the benzene ring. |

The intensities of these vibrational modes are dependent on the change in the dipole moment (for IR) or polarizability (for Raman) during the vibration. The presence of the electronegative chlorine atom and the large, polarizable iodine atom is expected to significantly influence the intensities of the vibrational bands. Theoretical calculations can provide a quantitative prediction of these intensities, which is crucial for interpreting experimental spectra.

Halogen Bonding and Other Non-Covalent Interactions

In this compound, both the chlorine and iodine atoms have the potential to engage in halogen bonding, a type of non-covalent interaction driven by a region of positive electrostatic potential known as a sigma-hole (σ-hole). nih.govnih.gov The σ-hole is located on the halogen atom, along the extension of the covalent bond connecting it to the carbon atom. nih.govnih.gov

The strength of the σ-hole is influenced by the polarizability of the halogen and the electron-withdrawing nature of the rest of the molecule. nih.gov For the halogens present in this compound, the σ-hole on the iodine atom is expected to be significantly more positive and thus a stronger halogen bond donor than the chlorine atom. This is due to the higher polarizability and lower electronegativity of iodine compared to chlorine. nih.gov

Computational modeling, through the calculation of the molecular electrostatic potential (MEP) surface, can visualize and quantify the σ-holes on both halogen atoms. The MEP would likely show a region of positive potential on the outer surface of the iodine atom, opposite to the C-I bond, and a smaller, less positive region on the chlorine atom, opposite to the C-Cl bond.

These σ-holes can interact favorably with nucleophilic regions of other molecules, such as lone pairs on oxygen, nitrogen, or even other halogen atoms, leading to the formation of halogen bonds that can direct the self-assembly of the molecules in the solid state.

In the absence of a crystal structure for this compound, the potential role of halogen-halogen contacts in its supramolecular assembly can be inferred from studies of related halogenated organic molecules. nih.govrsc.org Halogen-halogen interactions are a subset of halogen bonding and are categorized based on their geometry.

Types of Halogen-Halogen Contacts:

| Interaction Type | Description |

| Type I | Characterized by symmetric contacts where the two interacting halogen atoms have similar angles with respect to the carbon atoms they are bonded to (C-X···X angle ≈ C'-X'···X angle). These are generally considered to be van der Waals interactions. |

| Type II | Characterized by a more linear geometry (one C-X···X' angle approaches 180° while the other is closer to 90°). This geometry is indicative of a true halogen bond, where the σ-hole of one halogen interacts with the equatorial lone pair region of the other. nih.gov |

Given the presence of both chlorine and iodine, several types of halogen-halogen contacts are possible in the solid state of this compound: I···I, Cl···Cl, and I···Cl.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-chloro-2-(iodomethyl)benzene in high purity?

- Methodology :

- Nucleophilic substitution : React 1-chloro-2-(chloromethyl)benzene with NaI in acetone under reflux (SN2 mechanism). Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 9:1). Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate 95:5) .

- Iodomethylation : Use iodomethane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) under biphasic conditions (water/dichloromethane). Confirm purity by GC-MS (m/z 266 [M⁺], base peak at 127 [C₆H₄Cl⁺]) .

Q. How can the structure of this compound be unambiguously confirmed?

- Analytical workflow :

- ¹H NMR (CDCl₃): δ 4.65 (s, 2H, CH₂I), 7.25–7.45 (m, 4H, aromatic).

- ¹³C NMR : δ 32.1 (CH₂I), 128.5–134.8 (aromatic carbons).

- IR : C-I stretch at ~500 cm⁻¹, C-Cl stretch at ~740 cm⁻¹ .

- XRD : For crystalline derivatives, use single-crystal X-ray diffraction to resolve positional isomerism .

Advanced Research Questions

Q. How does the steric and electronic effects of the iodomethyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Experimental design :

- Compare nitration (HNO₃/H₂SO₄) of this compound vs. its chloro- or methyl-substituted analogs.

- Regioselectivity analysis : The bulky iodomethyl group directs EAS to the para position relative to chlorine (meta to iodomethyl). Confirm via HPLC (C18 column, acetonitrile/water 70:30) and ¹H NMR integration .

- DFT calculations : Use Gaussian 16 to model charge distribution and frontier orbitals, predicting activation barriers for ortho/para pathways .

Q. What strategies mitigate iodine loss during cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Data contradiction resolution :

- Issue : Iodide leaching during Pd-catalyzed coupling reduces yield.

- Optimization :

- Use aryl boronic acids with electron-withdrawing groups to accelerate transmetallation.

- Add silver oxide (Ag₂O) to scavenge iodide ions, improving coupling efficiency (yield increases from 45% to 78%) .

- Monitor iodine content via ICP-MS post-reaction to validate scavenger efficacy .

Q. How can chiral derivatives of this compound be synthesized for asymmetric catalysis?

- Stereochemical methodology :

- Enzymatic resolution : Use Candida antarctica lipase B (CAL-B) to enantioselectively hydrolyze ester derivatives (e.g., acetate). Achieve ee >99% via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

- Chiral auxiliaries : Attach a menthol-based sulfonate group to the iodomethyl moiety, then perform Ullmann coupling. Remove the auxiliary via hydrolysis (NaOH/EtOH) .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported melting points for this compound derivatives?

- Methodological approach :

- Recrystallization solvent study : Compare mp in ethanol (mp 72–74°C) vs. hexane (mp 68–70°C). Polymorphism or solvate formation may explain variations .

- DSC analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to detect phase transitions or decomposition .

Q. Why do GC-MS spectra of this compound show unexpected fragments (e.g., m/z 91)?

- Mechanistic insight :

- Fragmentation pathway : The iodomethyl group undergoes β-elimination (loss of HI), forming a benzyl carbocation (m/z 127), which further fragments to tropylium ion (m/z 91). Validate via MS/MS collision-induced dissociation (CID) .

Applications in Complex Synthesis

Q. How to utilize this compound as a bifunctional linker in metal-organic frameworks (MOFs)?

- Advanced protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.